In-depth Technical Guide: 2'-Amino-5'-chloro-4'-fluoroacetophenone
In-depth Technical Guide: 2'-Amino-5'-chloro-4'-fluoroacetophenone
CAS Number: 937816-85-8
For: Researchers, scientists, and drug development professionals.
Disclaimer
This document is intended for informational purposes for a technical audience. Due to the limited availability of published experimental data for 2'-Amino-5'-chloro-4'-fluoroacetophenone, this guide provides a summary of available information and outlines general methodologies for related compounds. Specific experimental protocols and detailed quantitative data for this compound could not be definitively ascertained from publicly available sources. Researchers should validate all information and protocols before laboratory use.
Introduction
2'-Amino-5'-chloro-4'-fluoroacetophenone is a substituted aromatic ketone. Its chemical structure, featuring an acetyl group, an amino group, and halogen substitutions (chlorine and fluorine), makes it a potentially valuable intermediate in organic synthesis, particularly for the development of novel pharmaceutical agents. The strategic placement of these functional groups offers multiple reaction sites for further chemical modification. While specific applications are not extensively documented in peer-reviewed literature, related structures are known to be precursors for compounds targeting the central nervous system (CNS).
Chemical and Physical Properties
| Property | Value | Source |
| CAS Number | 937816-85-8 | [1] |
| Molecular Formula | C₈H₇ClFNO | [1] |
| Molecular Weight | 187.6 g/mol | [1] |
| IUPAC Name | 1-(2-amino-5-chloro-4-fluorophenyl)ethanone | |
| Physical Form | Solid | |
| Purity | ~95% | [1] |
| Storage Temperature | Refrigerator |
InChI: 1S/C8H7ClFNO/c1-4(12)5-2-6(9)7(10)3-8(5)11/h2-3H,11H2,1H3
InChIKey: LEGKWOITIUDBDW-UHFFFAOYSA-N
Synthesis
A detailed, validated experimental protocol for the synthesis of 2'-Amino-5'-chloro-4'-fluoroacetophenone is not described in the searched literature. However, based on the synthesis of structurally similar compounds, a plausible synthetic route could involve the Friedel-Crafts acylation of a corresponding substituted aniline. The general workflow for such a synthesis is depicted below. It is crucial to note that this is a hypothetical pathway and would require significant experimental optimization.
Caption: Hypothetical synthetic workflow for 2'-Amino-5'-chloro-4'-fluoroacetophenone.
Analytical Characterization
Specific spectral data (NMR, IR, MS) for 2'-Amino-5'-chloro-4'-fluoroacetophenone are not available in the searched databases. The following sections outline general experimental protocols for the analytical techniques that would be employed for its characterization, based on methodologies for similar compounds.
High-Performance Liquid Chromatography (HPLC)
HPLC is a standard method for determining the purity of organic compounds. A reverse-phase HPLC method would likely be suitable for this compound.
Hypothetical Experimental Protocol:
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Column: C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm).
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Mobile Phase: A gradient of an aqueous buffer (e.g., 0.1% trifluoroacetic acid in water) and an organic solvent (e.g., acetonitrile or methanol).
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Flow Rate: 1.0 mL/min.
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Detection: UV detection at a wavelength determined by a UV-Vis scan of the compound (likely in the 254 nm region).
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Sample Preparation: Dissolve a known concentration of the compound in the mobile phase or a suitable solvent.
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Injection Volume: 10 µL.
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Analysis: The purity is determined by the area percentage of the main peak relative to the total peak area.
Caption: General experimental workflow for HPLC analysis.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is essential for structural elucidation. Both ¹H and ¹³C NMR would be required for a complete characterization.
General Experimental Protocol:
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Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube.
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Instrument: A 400 MHz or higher NMR spectrometer.
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¹H NMR: Acquire a standard proton spectrum. Expected signals would include aromatic protons, an amino group proton, and a methyl group singlet.
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¹³C NMR: Acquire a proton-decoupled carbon spectrum. Expected signals would include carbons of the aromatic ring, the carbonyl group, and the methyl group.
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Data Processing: Process the raw data (Fourier transform, phase correction, and baseline correction) and integrate the signals.
Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the compound.
General Experimental Protocol:
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Ionization Technique: Electrospray ionization (ESI) or electron ionization (EI).
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Mass Analyzer: Time-of-flight (TOF) or quadrupole analyzer.
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Sample Introduction: Direct infusion or coupled with a chromatographic system (e.g., LC-MS or GC-MS).
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Analysis: Determine the mass of the molecular ion ([M+H]⁺ in ESI) and analyze the fragmentation pattern to confirm the structure.
Biological Activity and Signaling Pathways
There is a lack of published scientific data regarding the specific biological activity and mechanism of action of 2'-Amino-5'-chloro-4'-fluoroacetophenone. While some commercial sources suggest its potential as a precursor for the synthesis of selective serotonin reuptake inhibitors (SSRIs) and other CNS-active agents, no specific biological screening data or implication in signaling pathways for this compound has been found.
The general logical relationship for investigating the biological activity of a novel compound is illustrated below.
Caption: Logical workflow for the biological evaluation of a chemical compound.
Safety Information
Based on supplier safety data, 2'-Amino-5'-chloro-4'-fluoroacetophenone should be handled with care.
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Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).
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Precautionary Statements: P261, P271, P280, P302, P304, P305, P313, P332, P337, P338, P340, P351, P352.
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Personal Protective Equipment (PPE): Standard laboratory PPE, including safety glasses, gloves, and a lab coat, should be worn. Work should be conducted in a well-ventilated area or a fume hood.
Conclusion
2'-Amino-5'-chloro-4'-fluoroacetophenone is a chemical intermediate with potential applications in pharmaceutical research. However, there is a significant lack of publicly available, in-depth technical data for this compound. The information presented in this guide is based on limited data from chemical suppliers and extrapolated methodologies from related compounds. Further experimental work is required to fully characterize its physical, chemical, and biological properties. Researchers interested in this compound are encouraged to perform their own comprehensive analyses.
Figure 1. Chemical structure and atom numbering of 2'-Amino-5'-chloro-4'-fluoroacetophenone.
